

# diethylene glycol monobutyl ether spectroscopic data (NMR, IR, Mass Spec)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-(2-Butoxyethoxy)ethanol

Cat. No.: B094605

[Get Quote](#)

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for diethylene glycol monobutyl ether (DGBE), including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug development who require detailed analytical information for this compound.

## Diethylene Glycol Monobutyl Ether: Spectroscopic Profile

Chemical Structure:

Molecular Formula:  $C_8H_{18}O_3$ [\[1\]](#)

Molecular Weight: 162.23 g/mol [\[1\]](#)[\[2\]](#)

CAS Number: 112-34-5[\[1\]](#)[\[2\]](#)

Synonyms: **2-(2-Butoxyethoxy)ethanol**, Butyl Carbitol, Butyl Diglycol[\[2\]](#)[\[3\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

## <sup>1</sup>H NMR Spectroscopic Data

The <sup>1</sup>H NMR spectrum of diethylene glycol monobutyl ether provides information about the different types of protons and their neighboring environments. The spectrum is typically run in deuterated chloroform (CDCl<sub>3</sub>).<sup>[1][4]</sup>

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.72	m	2H	-OCH <sub>2</sub> CH <sub>2</sub> OH
~3.66	m	2H	-OCH <sub>2</sub> CH <sub>2</sub> OH
~3.58	m	4H	-OCH <sub>2</sub> CH <sub>2</sub> O-
~3.48	t	2H	-O-CH <sub>2</sub> (CH <sub>2</sub> ) <sub>2</sub> CH <sub>3</sub>
~2.75	s	1H	-OH
~1.56	p	2H	-OCH <sub>2</sub> (CH <sub>2</sub> ) <sub>2</sub> CH <sub>3</sub>
~1.37	sextet	2H	-OCH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>
~0.91	t	3H	-OCH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the specific NMR instrument used.

## <sup>13</sup>C NMR Spectroscopic Data

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (ppm)	Assignment
~72.5	-OCH <sub>2</sub> CH <sub>2</sub> OH
~71.0	-O-CH <sub>2</sub> (CH <sub>2</sub> ) <sub>2</sub> CH <sub>3</sub>
~70.2	-OCH <sub>2</sub> CH <sub>2</sub> O-
~61.8	-OCH <sub>2</sub> CH <sub>2</sub> OH
~31.9	-OCH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>
~19.4	-OCH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>
~13.9	-OCH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>

Note: Data is typically acquired in CDCl<sub>3</sub>.[\[1\]](#)[\[5\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for diethylene glycol monobutyl ether is typically obtained from a neat liquid film.[\[1\]](#)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3440	Strong, Broad	O-H stretch (alcohol)
~2930-2870	Strong	C-H stretch (alkane)
~1450	Medium	C-H bend (alkane)
~1120	Strong	C-O stretch (ether and alcohol)

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron ionization (EI) is a common method used for this compound.

Mass-to-Charge (m/z)	Relative Intensity	Assignment
45	999	$[\text{C}_2\text{H}_5\text{O}]^+$
57	992	$[\text{C}_4\text{H}_9]^+$
29	311	$[\text{C}_2\text{H}_5]^+$
41	287	$[\text{C}_3\text{H}_5]^+$
75	196	$[\text{HOCH}_2\text{CH}_2\text{O}]^+$

Note: The molecular ion peak  $[\text{M}]^+$  at m/z 162 is often of low abundance or not observed in EI-MS.

## Experimental Protocols

### NMR Sample Preparation and Acquisition

- Sample Preparation: For  $^1\text{H}$  NMR, accurately weigh approximately 5-20 mg of diethylene glycol monobutyl ether. For  $^{13}\text{C}$  NMR, a higher concentration of 20-50 mg may be necessary. [\[6\]](#)
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ), in a clean vial. [\[6\]](#)[\[7\]](#) Ensure the sample is fully dissolved; gentle vortexing can be applied.
- Transfer: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, carefully transfer the solution into a clean 5 mm NMR tube. The liquid level should be between 4.0 to 5.0 cm from the bottom of the tube. [\[6\]](#)[\[7\]](#)[\[8\]](#)
- Cleaning: Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints. [\[6\]](#)
- Acquisition:
  - Insert the NMR tube into the spectrometer.

- The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[6]
- The magnetic field is then shimmed to maximize its homogeneity and improve spectral resolution.[6]
- The probe is tuned to the appropriate nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).[6]
- Set the necessary acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and begin data collection.[6]

## IR Spectrum Acquisition (Liquid Film/Neat Sample)

- Plate Preparation: Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator.[9] If necessary, clean the plates with a small amount of a volatile solvent like acetone and allow them to dry completely.[9]
- Sample Application: Place a single drop of liquid diethylene glycol monobutyl ether onto the surface of one salt plate using a Pasteur pipette.[9]
- Sandwiching: Place the second salt plate on top of the first, allowing the liquid to spread and form a thin film between the two plates.[9][10]
- Mounting: Place the assembled salt plates into the sample holder of the FT-IR spectrometer.[9]
- Acquisition:
  - A background spectrum of the empty spectrometer should be collected first. This will be automatically subtracted from the sample spectrum.[11]
  - Acquire the IR spectrum of the sample over the desired wavenumber range (typically  $4000\text{--}400\text{ cm}^{-1}$ ).[12]
- Cleaning: After analysis, clean the salt plates thoroughly with an appropriate solvent (e.g., acetone) and return them to the desiccator.[9]

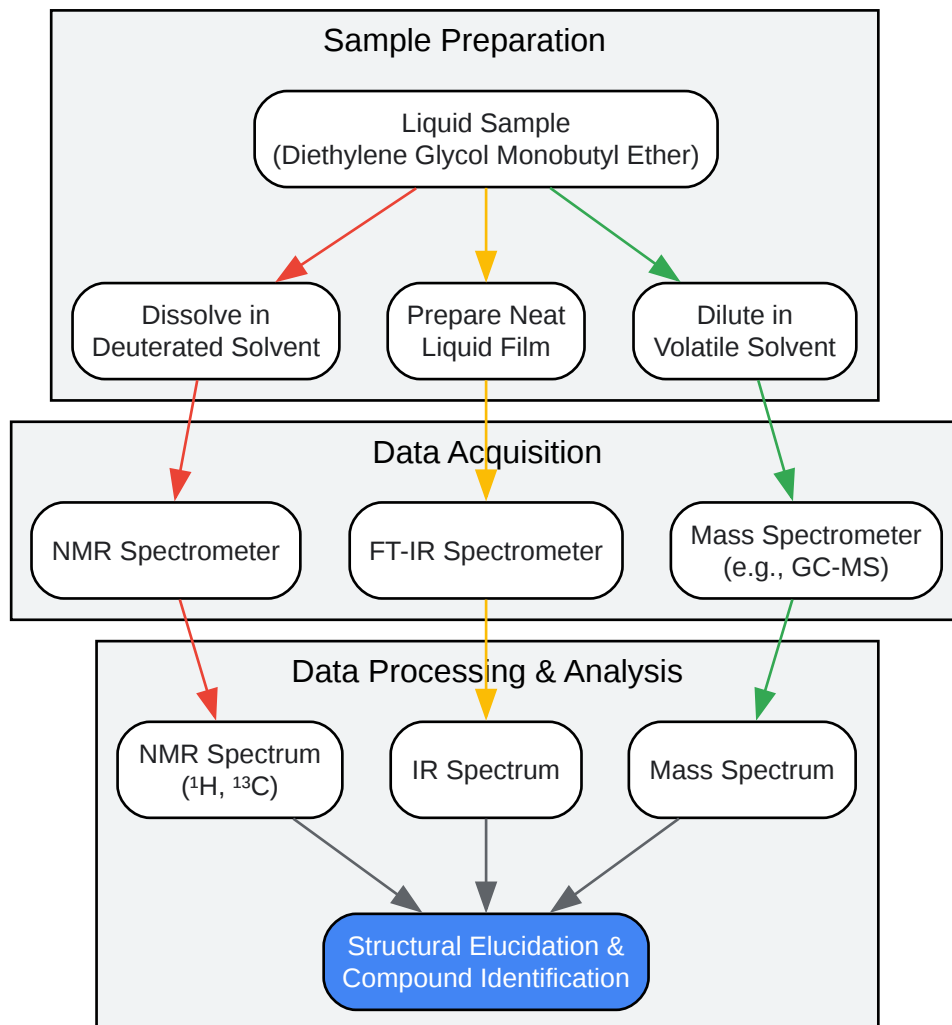
## Mass Spectrum Acquisition (Electron Ionization)

- **Sample Preparation:** Prepare a dilute solution of the sample. Dissolve approximately 1 mg of diethylene glycol monobutyl ether in 1 mL of a volatile organic solvent (e.g., methanol or acetonitrile).<sup>[13]</sup> Further dilute this solution as needed to achieve a final concentration in the range of 10-100 µg/mL.<sup>[13]</sup>
- **Introduction:** The sample can be introduced into the mass spectrometer in various ways. For a pure liquid, it can be introduced via a direct insertion probe or, more commonly, coupled with a gas chromatography (GC) system for separation and introduction.<sup>[14]</sup>
- **Ionization:** In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.<sup>[15]</sup>
- **Mass Analysis:** The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., quadrupole, ion trap, time-of-flight), where they are separated based on their mass-to-charge ( $m/z$ ) ratio.<sup>[14]</sup>
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus  $m/z$ .

## Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid sample such as diethylene glycol monobutyl ether.

## General Workflow for Spectroscopic Analysis of a Liquid Sample



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Page loading... [wap.guidechem.com]

- 2. merckmillipore.com [merckmillipore.com]
- 3. laballey.com [laballey.com]
- 4. Diethylene glycol monobutyl ether(112-34-5) 1H NMR spectrum [chemicalbook.com]
- 5. Diethylene glycol monobutyl ether(112-34-5) 13C NMR spectrum [chemicalbook.com]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. How To [chem.rochester.edu]
- 8. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. researchgate.net [researchgate.net]
- 11. homework.study.com [homework.study.com]
- 12. ursinus.edu [ursinus.edu]
- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. Diethylene Glycol Monobutyl Ether | C8H18O3 | CID 8177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [diethylene glycol monobutyl ether spectroscopic data (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b094605#diethylene-glycol-monobutyl-ether-spectroscopic-data-nmr-ir-mass-spec]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)